(4-(N-cyclopropylsulfamoyl)-2,5-difluorophenyl)boronic acid (4-(N-cyclopropylsulfamoyl)-2,5-difluorophenyl)boronic acid
Brand Name: Vulcanchem
CAS No.: 1704121-77-6
VCID: VC2889005
InChI: InChI=1S/C9H10BF2NO4S/c11-7-4-9(8(12)3-6(7)10(14)15)18(16,17)13-5-1-2-5/h3-5,13-15H,1-2H2
SMILES: B(C1=CC(=C(C=C1F)S(=O)(=O)NC2CC2)F)(O)O
Molecular Formula: C9H10BF2NO4S
Molecular Weight: 277.06 g/mol

(4-(N-cyclopropylsulfamoyl)-2,5-difluorophenyl)boronic acid

CAS No.: 1704121-77-6

Cat. No.: VC2889005

Molecular Formula: C9H10BF2NO4S

Molecular Weight: 277.06 g/mol

* For research use only. Not for human or veterinary use.

(4-(N-cyclopropylsulfamoyl)-2,5-difluorophenyl)boronic acid - 1704121-77-6

Specification

CAS No. 1704121-77-6
Molecular Formula C9H10BF2NO4S
Molecular Weight 277.06 g/mol
IUPAC Name [4-(cyclopropylsulfamoyl)-2,5-difluorophenyl]boronic acid
Standard InChI InChI=1S/C9H10BF2NO4S/c11-7-4-9(8(12)3-6(7)10(14)15)18(16,17)13-5-1-2-5/h3-5,13-15H,1-2H2
Standard InChI Key UVDGPDJRKHZSID-UHFFFAOYSA-N
SMILES B(C1=CC(=C(C=C1F)S(=O)(=O)NC2CC2)F)(O)O
Canonical SMILES B(C1=CC(=C(C=C1F)S(=O)(=O)NC2CC2)F)(O)O

Introduction

Synthesis and Preparation

The synthesis of (4-(N-cyclopropylsulfamoyl)-2,5-difluorophenyl)boronic acid involves multi-step reactions optimized for high yield and purity:

  • Formation of the Cyclopropylsulfamoyl Intermediate:

    • Reaction of cyclopropylamine with sulfonyl chloride to produce the cyclopropylsulfamoyl group.

  • Introduction of the Boronic Acid Group:

    • The intermediate reacts with bis(pinacolato)diboron under palladium-catalyzed conditions to form the boronic acid derivative.

  • Final Purification:

    • Techniques like recrystallization or chromatography are used to ensure high purity for biological testing.

Biological Activity and Applications

(4-(N-cyclopropylsulfamoyl)-2,5-difluorophenyl)boronic acid has garnered significant attention in medicinal chemistry due to its unique structural features:

  • Mechanism of Action:

    • The compound interacts with enzymes and proteins through its boronic acid group.

    • Potential targets include proteasomes and lipoxygenases (LOXs), which are implicated in cancer, inflammation, and other diseases.

  • Therapeutic Potential:

    • Proteasome Inhibition: Boronic acids are known inhibitors of the proteasome pathway, which plays a role in protein degradation.

    • Anti-inflammatory Activity: By targeting enzymes like LOXs, this compound may reduce inflammatory responses.

  • Drug Development Applications:

    • Its structural similarity to other bioactive boronic acids suggests potential as an anticancer or anti-inflammatory agent.

Comparative Analysis with Related Compounds

Structural modifications in similar boronic acids influence their biological activities:

Compound NameKey Structural FeaturesBiological Activity
(4-(N-methylsulfamoyl)-2,5-difluorophenyl)boronic acidMethyl instead of cyclopropylAnticancer activity
(3-(N-cyclohexylsulfamoyl)-4-fluorophenyl)boronic acidCyclohexyl instead of cyclopropylAntimicrobial properties
(4-(N-phenylsulfamoyl)-2-fluorophenyl)boronic acidPhenyl group instead of cyclopropylEnzyme inhibition

These comparisons highlight how changes in substituents can significantly alter biological activity.

Industrial Production and Applications

  • Large-scale Synthesis:

    • Industrial production employs continuous flow reactors and automated synthesis for scalability.

  • Applications in Research and Industry:

    • Used as a building block in organic synthesis.

    • Investigated for therapeutic applications due to its ability to interact with biological targets.

Research Findings and Future Directions

Recent studies highlight the compound's potential in drug discovery:

  • Binding Affinity Studies:

    • Techniques like isothermal titration calorimetry (ITC) and X-ray crystallography are used to study its interactions with biological targets.

  • Potential as a Drug Candidate:

    • Preliminary assays suggest efficacy against certain cancers and inflammatory conditions.

  • Challenges:

    • Further research is needed to optimize its pharmacokinetics and minimize off-target effects.

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